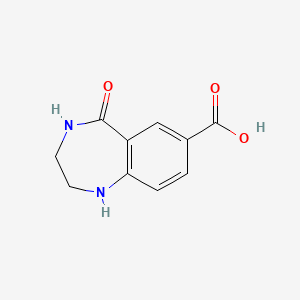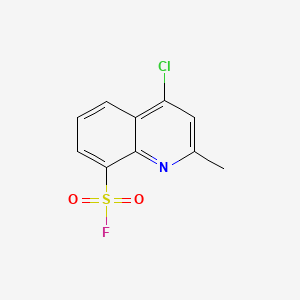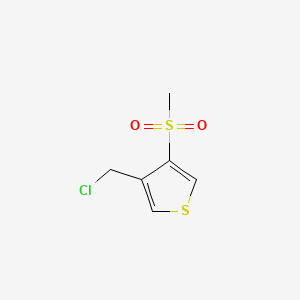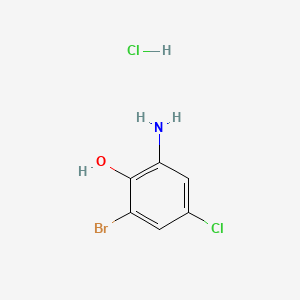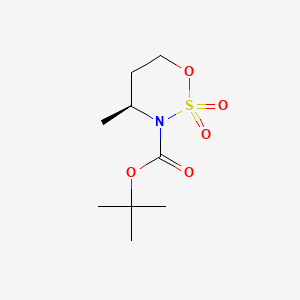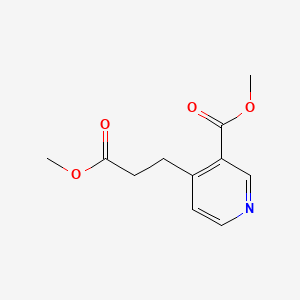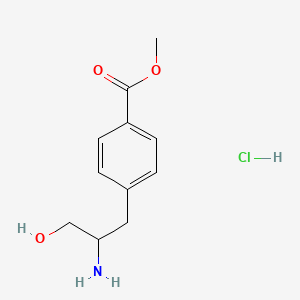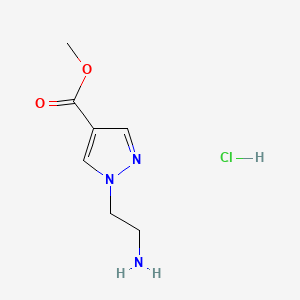
methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . The “1-(2-aminoethyl)” part suggests an ethyl chain with an amino group attached to the pyrazole ring. The “methyl … carboxylate” part indicates a carboxylic acid ester functional group, which is attached to the pyrazole ring. The “hydrochloride” part means that this compound is a hydrochloride salt, which could affect its solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the aminoethyl group, and the methyl carboxylate ester. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group could participate in acid-base reactions, the ester could undergo hydrolysis or transesterification, and the pyrazole ring could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride salt could enhance its water solubility .科学的研究の応用
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research, including biochemistry, physiology, pharmacology, and toxicology. In biochemistry, this compound has been used to study the structure and function of enzymes and proteins. In physiology, this compound has been used to study the regulation of cell signaling pathways, as well as the effects of hormones on the body. In pharmacology, this compound has been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. In toxicology, this compound has been used to study the effects of toxic substances on the body.
作用機序
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride works by binding to specific receptors in the body, which triggers a cascade of biochemical and physiological responses. The mechanism of action of this compound is not fully understood, but it is believed to act by modulating the activity of various enzymes and proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In biochemistry, this compound has been found to modulate the activity of various enzymes and proteins, as well as to affect the structure and function of proteins. In physiology, this compound has been found to affect the regulation of cell signaling pathways, as well as the effects of hormones on the body.
実験室実験の利点と制限
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is water-soluble, making it easy to use in a variety of experiments. Additionally, this compound has a wide range of applications in scientific research, making it a versatile compound for use in the laboratory. However, this compound has some limitations, including the fact that it can be toxic at high concentrations and that it can interfere with the activity of certain enzymes and proteins.
将来の方向性
There are a number of potential future directions for the use of methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride in scientific research. One potential direction is to further explore the mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, this compound could be used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. Finally, this compound could be used to study the effects of toxic substances on the body, as well as to study the mechanisms of toxicity.
合成法
Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate hydrochloride is synthesized through a series of reactions involving the reaction of 2-aminoethyl pyrazole-4-carboxylic acid with methyl iodide and hydrochloric acid. This reaction produces a colorless crystalline solid that is soluble in water. The synthesis of this compound is relatively straightforward and can be accomplished in a short amount of time.
Safety and Hazards
特性
IUPAC Name |
methyl 1-(2-aminoethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6-4-9-10(5-6)3-2-8;/h4-5H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPPBVNMRHJRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
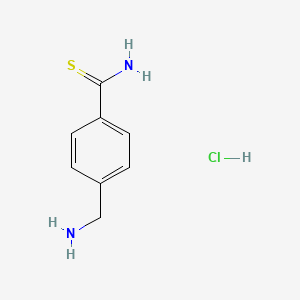
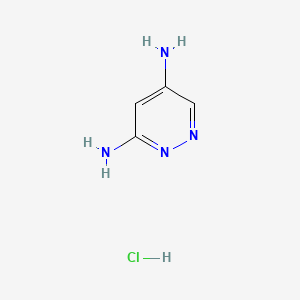
![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
